molecular formula C18H21NO2 B4234531 N-butyl-3-methoxy-N-phenylbenzamide

N-butyl-3-methoxy-N-phenylbenzamide

Cat. No. B4234531
M. Wt: 283.4 g/mol
InChI Key: KAQNKDKFKXEFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-methoxy-N-phenylbenzamide, also known as Buphenyl, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a derivative of benzamide and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

N-butyl-3-methoxy-N-phenylbenzamide works by increasing the production of certain enzymes in the body, which can help to improve liver function and reduce the risk of liver damage. Additionally, N-butyl-3-methoxy-N-phenylbenzamide can help to improve the urea cycle by increasing the activity of key enzymes involved in the process. This can lead to a reduction in toxic ammonia levels in the body, which can be beneficial for patients with urea cycle disorders. Finally, N-butyl-3-methoxy-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell death and preventing the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-butyl-3-methoxy-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects, including the ability to increase the activity of key enzymes involved in liver function and the urea cycle. Additionally, N-butyl-3-methoxy-N-phenylbenzamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, N-butyl-3-methoxy-N-phenylbenzamide has been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-3-methoxy-N-phenylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-butyl-3-methoxy-N-phenylbenzamide has been shown to be relatively safe and well-tolerated in humans, which makes it a promising candidate for further investigation. However, one limitation of using N-butyl-3-methoxy-N-phenylbenzamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-butyl-3-methoxy-N-phenylbenzamide. One area of interest is the potential use of N-butyl-3-methoxy-N-phenylbenzamide in the treatment of liver disease, as it has been shown to have a positive effect on liver function and can reduce the risk of liver damage. Additionally, further research is needed to fully understand the anti-cancer properties of N-butyl-3-methoxy-N-phenylbenzamide and its potential use in cancer treatment. Finally, more research is needed to determine the optimal dosage and administration of N-butyl-3-methoxy-N-phenylbenzamide for different medical conditions.

Scientific Research Applications

N-butyl-3-methoxy-N-phenylbenzamide has been studied for its potential use in the treatment of various medical conditions, including liver disease, urea cycle disorders, and cancer. It has been shown to have a positive effect on liver function and can reduce the risk of liver damage in patients with liver disease. Additionally, N-butyl-3-methoxy-N-phenylbenzamide has been shown to improve the urea cycle in patients with urea cycle disorders, which can lead to a reduction in toxic ammonia levels in the body. Furthermore, N-butyl-3-methoxy-N-phenylbenzamide has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-butyl-3-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-13-19(16-10-6-5-7-11-16)18(20)15-9-8-12-17(14-15)21-2/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNKDKFKXEFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-methoxy-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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